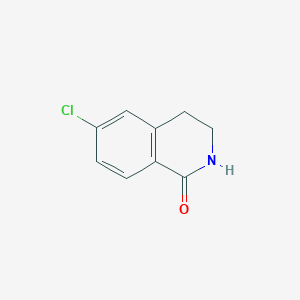

6-Chloro-3,4-dihydroisoquinolin-1(2H)-one

Descripción

Significance of Isoquinolinone and Dihydroisoquinolinone Architectures in Bioactive Molecule Design and Drug Discovery

Isoquinolinone and its partially saturated counterpart, dihydroisoquinolinone, are considered "privileged scaffolds" in medicinal chemistry. rsc.orgnih.gov This designation stems from their recurring presence in a wide array of natural products and synthetic molecules that exhibit significant biological activities. nih.govariboreagent.com The structural and functional diversity of these core architectures makes them invaluable templates for the design and discovery of new drugs. nih.gov

The isoquinoline (B145761) framework is an integral part of many alkaloids found in nature, which are known for their potent pharmacological properties. rsc.org In drug discovery, these scaffolds provide a robust platform for creating libraries of compounds with diverse biological targets. Their ability to be readily modified allows chemists to fine-tune their properties to enhance efficacy, selectivity, and pharmacokinetic profiles. chemimpex.com The inherent structural features of isoquinolinones and dihydroisoquinolinones enable them to interact with a variety of biological macromolecules, including enzymes and receptors, making them highly sought-after in the development of new therapeutic agents. nih.govariboreagent.com

Overview of Pharmacological Relevance of Dihydroisoquinolinone Derivatives in Contemporary Medicinal Chemistry

The dihydroisoquinolinone scaffold is a cornerstone in the development of a wide range of pharmacologically active compounds. ariboreagent.com Derivatives of this structure have demonstrated a broad spectrum of biological activities, positioning them as key players in contemporary medicinal chemistry. nih.govariboreagent.com

Research has shown that compounds containing the 3,4-dihydroisoquinolin-1(2H)-one core possess a multitude of therapeutic applications, including:

Antitumor agents : These compounds have been investigated for their potential to inhibit the growth of cancer cells. nih.gov

Antimicrobial agents : Dihydroisoquinolinone derivatives have shown efficacy against various bacterial and fungal pathogens. nih.gov

Antiviral agents : The scaffold has been utilized in the development of compounds with activity against various viruses. nih.gov

Antioomycete agents : In the field of agrochemicals, these derivatives have been synthesized and tested for their ability to combat plant pathogens like Pythium recalcitrans. nih.govnbinno.com

The versatility of the dihydroisoquinolinone scaffold allows for the synthesis of large and diverse libraries of compounds, which can be screened for a wide array of biological activities. This has led to their investigation in numerous other therapeutic areas, highlighting their significant potential in modern drug discovery.

Specific Context of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one within the Broader Dihydroisoquinolinone Chemical Class

Within the extensive family of dihydroisoquinolinones, This compound emerges as a compound of significant interest, primarily as a key intermediate in synthetic chemistry. Its chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 22246-02-2 |

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol |

This particular chlorinated derivative serves as a versatile building block in the synthesis of more complex molecules. chemimpex.com It is particularly noted for its application in the development of novel pharmaceuticals, with a specific emphasis on agents targeting neurological disorders. chemimpex.com The presence of the chlorine atom at the 6-position of the isoquinolinone core provides a reactive handle for further chemical modifications, allowing for the introduction of various functional groups to modulate the biological activity of the final products.

In addition to its role in pharmaceutical research, this compound is also utilized in the agrochemical industry. chemimpex.com It serves as an intermediate in the formulation of herbicides and pesticides, contributing to the development of new crop protection agents. chemimpex.com The strategic placement of the chloro substituent influences the electronic properties and reactivity of the molecule, making it a valuable precursor for a range of downstream products.

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKCSUSXBKSENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598512 | |

| Record name | 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-02-2 | |

| Record name | 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 6 Chloro 3,4 Dihydroisoquinolin 1 2h One and Its Structural Analogues

Historical Development and Evolution of Dihydroisoquinolinone Synthesis Methodologies Relevant to Chlorinated Analogues

The synthesis of the dihydroisoquinolinone core has been a subject of study for over a century. One of the most classical and enduring methods is the Bischler-Napieralski reaction , first reported in 1893. This reaction typically involves the cyclization of N-(2-phenylethyl)amides using a dehydrating agent like phosphorus pentoxide or zinc chloride. nih.gov Subsequent reduction of the resulting 3,4-dihydroisoquinoline (B110456) intermediate yields the corresponding tetrahydroisoquinoline. nih.govrsc.org While traditionally used for dihydroisoquinolines, modifications of this approach can lead to dihydroisoquinolinones. organic-chemistry.orgacs.org For chlorinated analogues, this would involve starting with a phenylethylamine precursor bearing a chlorine atom on the phenyl ring.

Another foundational method is the Pomeranz–Fritsch–Bobbitt synthesis , which constructs the isoquinoline (B145761) ring system from a benzylamine (B48309) derivative. mdpi.com Over the decades, these fundamental reactions have been refined to improve yields, expand substrate scope, and tolerate a wider range of functional groups, including halogens. mdpi.com Early methods often required harsh conditions, but the evolution of synthetic chemistry has led to milder and more efficient protocols, setting the stage for the contemporary strategies discussed below. The development of microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions, for instance, has allowed for the rapid generation of dihydroisoquinoline libraries. organic-chemistry.org

Contemporary Methods for the Construction of the 3,4-Dihydroisoquinolin-1(2H)-one Core Structure

Modern organic synthesis has brought forth a plethora of innovative methods for constructing the 3,4-dihydroisoquinolin-1(2H)-one skeleton, often with high efficiency and selectivity. These methods include transition-metal-catalyzed reactions, multicomponent reactions, and domino one-pot protocols. kthmcollege.ac.in

Intramolecular cyclization remains a cornerstone of dihydroisoquinolinone synthesis. Modern variations often employ transition metal catalysis to achieve ring closure under mild conditions.

Friedel-Crafts Type Cyclization : A powerful method for forming the carbocyclic portion of the dihydroisoquinolinone system is the intramolecular Friedel-Crafts reaction. For example, N-(4-methoxyphenyl)-3-chloropropionamide can be cyclized using a Lewis acid like aluminum chloride at elevated temperatures to produce 6-hydroxy-3,4-dihydroquinolinone, a related structural motif. google.com This demonstrates the utility of intramolecular electrophilic aromatic substitution to construct the fused ring system.

Metal-Catalyzed C-H Activation/Annulation : Rhodium and palladium catalysts have been extensively used to effect the cyclization of appropriately substituted amides. kthmcollege.ac.inresearchgate.net These reactions proceed via a C-H activation mechanism, where the metal catalyst inserts into a C-H bond ortho to the amide directing group, followed by annulation with a coupling partner. For instance, rhodium(III)-catalyzed C-H annulation of arylamides with 1,3-dienes provides an efficient route to 3,4-dihydroisoquinolinones. organic-chemistry.org

Radical Cyclization : Photogenerated N-amidyl radicals can undergo intramolecular cascade cyclizations to form fused heterocyclic systems, including the 3,4-dihydroisoquinolin-1(2H)-one core. researchgate.net This approach offers a distinct mechanistic pathway for ring construction.

| Cyclization Method | Catalyst/Reagent | Starting Material Type | Key Feature |

| Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃) | N-(aryl)alkylamides | Intramolecular electrophilic substitution google.com |

| Rh(III)-Catalyzed Annulation | [RhCp*Cl₂]₂ / AgSbF₆ | N-sulfonyl benzamides & 1,3-dienes | C-H activation/annulation cascade organic-chemistry.org |

| Photoredox Catalysis | Photocatalyst | N-Aryl acrylamides | N-Amidyl radical cyclization researchgate.net |

This table provides a summary of selected modern intramolecular cyclization strategies.

The ability to introduce substituents onto the dihydroisoquinolinone core, particularly at the nitrogen atom, is crucial for modulating biological activity.

Rhodium-Catalyzed C-H Alkylation/Cyclization : A one-pot transformation for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives involves the rhodium-catalyzed alkylation of aromatic amides (containing an 8-aminoquinoline (B160924) directing group) with N-vinylphthalimide. acs.orgresearchgate.net The N-vinylphthalimide acts as a 2-aminoethylating reagent. The resulting alkylated intermediate is then treated with hydrazine (B178648) to induce cyclization, forming the lactam ring. acs.orgresearchgate.net

Tandem C-H Allylation/N-Alkylation : A rhodium(III)-catalyzed tandem reaction has been developed between N-methoxybenzamides and 2-methylidenetrimethylene carbonate. acs.org This process occurs under mild conditions and involves a C-H allylation followed by an intramolecular N-alkylation to form the dihydroisoquinolinone ring, demonstrating high functional group compatibility. acs.org This method allows for the synthesis of a variety of substituted derivatives in good yields. acs.org

| Alkylation/Functionalization Strategy | Catalyst/Reagent | Reactants | Outcome |

| Rh-Catalyzed C-H Alkylation | [Rh(OAc)(cod)]₂ | Aromatic amide + N-vinylphthalimide | One-pot synthesis of N-unsubstituted dihydroisoquinolinones acs.org |

| Rh(III)-Catalyzed Tandem Reaction | [Cp*RhCl₂]₂ | N-methoxybenzamide + Allylic carbonate | Mild synthesis of N-alkoxy dihydroisoquinolinones acs.org |

This table summarizes contemporary N-alkylation and functionalization approaches.

Stereoselective and Asymmetric Synthesis Approaches for Dihydroisoquinolinone Derivatives

The introduction of chirality into the dihydroisoquinolinone scaffold is of paramount importance, as the biological activity of enantiomers can differ significantly. nih.gov Consequently, numerous stereoselective and asymmetric synthetic methods have been developed.

Asymmetric catalysis provides a direct and efficient means to access enantioenriched dihydroisoquinolinones.

Palladium-Catalyzed Asymmetric C-H Functionalization : A notable advancement is the palladium-catalyzed C-H functionalization/intramolecular asymmetric allylation cascade of N-sulfonyl benzamides with 1,3-dienes. acs.orgfigshare.com In the presence of a chiral pyridine-oxazoline ligand, this reaction produces chiral 3,4-dihydroisoquinolones in good yields (up to 83%) and high enantioselectivities (up to 96% ee). acs.org Air can be used as the environmentally friendly terminal oxidant in this process. organic-chemistry.orgacs.org

Palladium-Catalyzed Decarboxylative Cycloaddition : An efficient palladium-catalyzed decarboxylative [4+2] cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids has been developed. organic-chemistry.org Using a P-chiral monophosphorus ligand (BI-DIME), this method affords structurally diverse dihydroquinolin-2-ones, an analogous system, with two adjacent stereocenters in good to excellent stereoselectivities. organic-chemistry.org Such strategies are conceptually applicable to the synthesis of chiral dihydroisoquinolinones.

Organocatalysis : Asymmetric organocatalysis offers a metal-free alternative. A one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been achieved starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines. nih.gov Using a quinine-based squaramide organocatalyst, the reaction proceeds via an aza-Henry–hemiaminalization–oxidation sequence to yield the products with good yields and very good enantioselectivities (up to 95% ee). nih.gov

| Catalytic System | Reaction Type | Chiral Source | Yield/Enantioselectivity |

| Palladium(II) | C-H Functionalization/Allylation | Chiral Pyridine-Oxazoline Ligand | Up to 83% yield, up to 96% ee acs.org |

| Organocatalyst | Aza-Henry/Hemiaminalization/Oxidation | Quinine-based Squaramide | 39-78% yield, 40-95% ee nih.gov |

| Rhodium(III) | C-H Activation/Annulation | Chiral Cyclopentadienyl Ligand | Good yields and enantioselectivities researchgate.net |

This table highlights key enantioselective catalytic methods for dihydroisoquinolinone synthesis.

Dynamic kinetic resolution (DKR) and chiral auxiliary strategies are powerful tools for converting a racemic mixture entirely into a single, desired enantiomer. wikipedia.org

Dynamic Kinetic Resolution (DKR) : DKR combines a rapid, reversible racemization of the starting material with a highly selective, irreversible kinetic resolution. nih.govprinceton.edu This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.org In the context of dihydroisoquinolinone synthesis, a racemic intermediate with a stereocenter that can be epimerized (racemized) is subjected to a chiral catalyst that selectively reacts with one enantiomer faster than the other. nih.govprinceton.eduprinceton.edu For example, enzyme-metal coupled systems, such as those using a lipase (B570770) for acylation and a ruthenium catalyst for racemization, have been highly effective in the DKR of various alcohols and could be adapted for precursors to chiral dihydroisoquinolinones. wikipedia.org

Chiral Auxiliary-Mediated Synthesis : This approach involves temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a subsequent reaction. clockss.org For instance, a chiral-auxiliary-based enantioselective procedure utilizing lithiated o-toluamides and aldehyde SAMP or RAMP hydrazones proceeds via a 1,2-addition–ring-closure sequence to give dihydroisoquinolinones as single diastereomers. nih.gov After the desired stereocenter is set, the auxiliary is cleaved to reveal the enantioenriched product. clockss.org This method has been applied to the synthesis of various isoquinoline alkaloids. mdpi.com

Applications of C-H Activation and Transition Metal-Catalyzed Heteroannulation in Isoquinolinone Synthesis

The construction of the isoquinolinone core, a prevalent motif in numerous biologically active compounds, has been significantly advanced by transition metal-catalyzed C-H activation and annulation strategies. nih.govkthmcollege.ac.in These methods offer high atom- and step-economy, providing direct access to the 3,4-dihydroisoquinolin-1(2H)-one scaffold from readily available starting materials. nih.govkthmcollege.ac.in Catalysts based on precious metals like rhodium (Rh) and ruthenium (Ru), as well as more abundant first-row transition metals like cobalt (Co), have proven effective in these transformations. nih.govchemrxiv.orgrsc.org

A prominent strategy involves the [4+2] annulation of a substituted benzamide (B126) with a two-carbon coupling partner, such as an alkene or alkyne. nih.govchemrxiv.org The reaction is guided by a directing group on the amide nitrogen, which facilitates the selective activation of an ortho C-H bond on the benzene (B151609) ring. Following C-H metalation to form a key metallacyclic intermediate, the alkene or alkyne inserts, leading to intramolecular annulation and formation of the heterocyclic ring. nih.gov

Recent research has highlighted the use of novel directing groups that also function as internal oxidants, simplifying the catalytic cycle. For instance, N-chloroamides have been successfully employed as directing synthons in Co(III)-catalyzed C-H activation. rsc.org These reactions proceed effectively with alkenes at room temperature to furnish 3,4-dihydroisoquinolin-1(2H)-ones. rsc.org This methodology demonstrates high functional group tolerance, allowing for the incorporation of diverse substitution patterns on both the benzamide and alkene components. rsc.org Similarly, Cp*Co(III)-catalyzed [4+2] annulation of N-chlorobenzamides with vinyl silanes has been developed to produce 4-silylated isoquinolones at ambient temperature under redox-neutral conditions. chemrxiv.org These silylated products can be readily converted to 3,4-dihydroisoquinolin-1(2H)-ones via protodesilylation, effectively using the vinyl silane (B1218182) as an ethylene (B1197577) surrogate. chemrxiv.org

Rhodium(III)-catalyzed systems are also widely used. For example, the coupling of N-methoxybenzamides with 2-methylidenetrimethylene carbonate under Rh(III) catalysis provides a mild, one-pot synthesis of 3,4-dihydroisoquinolin-1(2H)-ones through a tandem C-H allylation and N-alkylation/cyclization process. Another efficient Rh(III)-catalyzed method involves the C-H activation and annulation of N-hydroxybenzamides with propargylic acetates to yield various isoquinolone derivatives. nih.govdoaj.org The tolerance of these catalytic systems for halo-substituted benzamides makes them directly applicable to the synthesis of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one from 4-chloro-N-methoxybenzamide or related precursors.

Interactive Table 1: Transition Metal-Catalyzed Systems for Dihydroisoquinolinone Synthesis

| Catalyst System | Directing Group/Substrate | Coupling Partner | Product Type | Reference |

| CpCo(III) | N-Chloroamide | Alkenes | 3,4-Dihydroisoquinolin-1(2H)-one | rsc.org |

| CpCo(III) | N-Chloroamide | Vinyl Silanes | 4-Silylated Isoquinolone | chemrxiv.org |

| [CpRhCl₂]₂ | N-Methoxybenzamide | 2-Methylidenetrimethylene Carbonate | 3,4-Dihydroisoquinolin-1(2H)-one | |

| [CpRhCl₂]₂ | N-Hydroxybenzamide | Propargylic Acetates | Isoquinolone | nih.govdoaj.org |

| Rh(III) | Benzohydroxamate | 2-Imidazolones | Dihydroisoquinolone-fused Imidazolin-2-one | nih.gov |

Strategic Synthetic Modifications and Derivatization Pathways for this compound

The derivatization of the this compound scaffold is crucial for exploring its chemical space and developing analogues with tailored properties. Strategic modifications can be envisioned at several positions, primarily the N-2 amide nitrogen, the C-3 and C-4 positions of the heterocyclic ring, and the C-1 carbonyl group.

While direct derivatization of the pre-formed this compound is a viable approach, a highly effective alternative involves the construction of decorated analogues through multi-component reactions. The Castagnoli–Cushman reaction, for example, provides a powerful method for synthesizing a diverse library of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org This reaction utilizes a homophthalic anhydride, an amine, and an aldehyde or ketone to build the substituted isoquinolinone core in a single step. Although this approach synthesizes the core rather than modifying a pre-existing one, it represents a key strategic pathway to derivatives that would be difficult to access otherwise. By selecting an appropriately substituted amine (e.g., 4-chloroaniline), one can introduce substituents at the N-2 position, while the choice of aldehyde determines the C-3 substituent, and a carboxylic acid group is installed at the C-4 position. nih.govrsc.orgrsc.org

This methodology has been used to synthesize a wide array of derivatives, demonstrating the feasibility of incorporating various functional groups. nih.govrsc.org For instance, using different aromatic and aliphatic amines and aldehydes leads to products with diverse substituents at the N-2 and C-3 positions, respectively. The resulting C-4 carboxylic acid provides a handle for further modifications, such as esterification or amidation. The tolerance of the Castagnoli–Cushman reaction for halogenated reactants, such as 4-chlorophenylamine, underscores its utility in preparing chlorinated derivatives of the dihydroisoquinolinone scaffold. nih.govrsc.org

Further derivatization could involve standard transformations. The secondary amide N-H can undergo N-alkylation or N-arylation under basic conditions. The methylene (B1212753) group at C-4 could potentially be functionalized via enolate chemistry, although this might require strong bases. Reduction of the C-1 amide carbonyl would yield the corresponding 6-chloro-1,2,3,4-tetrahydroisoquinoline, opening up pathways for derivatization of the secondary amine functionality. scirp.org For example, reaction with reagents like (-)-(1R)-menthyl chloroformate can be used to create diastereomeric carbamates from chiral tetrahydroisoquinolines. scirp.org

Interactive Table 2: Examples of Synthesized 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid Derivatives via Castagnoli-Cushman Reaction

| N-2 Substituent | C-3 Substituent | Compound Name | Reference |

| Furan-2-ylmethyl | Phenyl | 2-(Furan-2-ylmethyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | nih.govrsc.org |

| 4-Ethoxyphenyl | Phenyl | 2-(4-Ethoxyphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | nih.gov |

| 4-Isopropylphenyl | Phenyl | 2-(4-Isopropylphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | rsc.org |

| 4-Chlorophenyl | Phenyl | 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | nih.govrsc.org |

| 4-Chloro-3-(trifluoromethyl)phenyl | Phenyl | 2-(4-Chloro-3-(trifluoromethyl)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | nih.govrsc.org |

Mechanistic Investigations and Molecular Target Elucidation of Dihydroisoquinolinone Bioactivity

Identification of Specific Molecular Targets and Characterization of Binding Interactions

The biological effects of dihydroisoquinolinone derivatives are underpinned by their interactions with specific molecular targets. Extensive research has identified several key proteins and enzymes whose functions are modulated by this class of compounds.

Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP1) and Impact on DNA Repair Pathways

Dihydroisoquinolinone derivatives have been identified as potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP1), a key enzyme in the base excision repair (BER) pathway for DNA single-strand breaks. nih.gov Inhibition of PARP1 leads to the accumulation of unrepaired single-strand breaks, which are subsequently converted into more cytotoxic double-strand breaks during DNA replication. plos.org In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this PARP1 inhibition can lead to synthetic lethality and targeted cell death. researchgate.net

A novel series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been designed and synthesized as PARP inhibitors. nih.gov Iterative synthesis and in vitro biological testing of these amides have allowed for the identification of potent candidates. For instance, the lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, demonstrated significant PARP1 inhibitory activity. nih.gov Another compound from this series, 3l, exhibited a potent inhibition of PARP1 with an IC50 value of 156 nM. nih.gov It is important to note that some dihydroisoquinolinone derivatives have shown selectivity for PARP2 over PARP1. For example, dihydroisoquinolone 1a was reported to have PARP1/PARP2 IC50 values of 13/0.8 µM, respectively. nih.gov

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity Index (PARP1/PARP2) | Reference |

|---|---|---|---|---|

| Compound 3l | 156 | 70.1 | 0.45 | nih.gov |

| Dihydroisoquinolone 1a | 13000 | 800 | 0.06 | nih.gov |

| Olaparib (Reference) | 4.40 | - | - | nih.gov |

Modulation of WD Repeat-Containing Protein 5 (WDR5) and Histone Methyltransferase Activities

WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein involved in the assembly and activity of multiple protein complexes, including the MLL/SET family of histone methyltransferases (HMTs), which are responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation. openlabnotebooks.org The interaction between WDR5 and MLL is critical for the enzymatic activity of the complex. Dihydroisoquinolinone derivatives have been developed as antagonists of the WDR5-MLL interaction, binding to the "WIN site" on WDR5. nih.gov

These inhibitors, featuring a dihydroisoquinolinone bicyclic core, exhibit picomolar binding affinity and can selectively induce anti-proliferative effects in cancer cell lines dependent on MLL-fusion proteins. osti.gov For example, a potent WDR5 inhibitor with a dihydroisoquinolinone core, compound 16 , demonstrated a binding affinity (Ki) in the low nanomolar range and a half-maximal growth inhibition (GI50) of 600 nM in the MV4:11 cell line. nih.gov X-ray crystallography has confirmed that these compounds bind to the WIN site of WDR5, leading to the displacement of MLL1 from the complex and subsequent inhibition of HMT activity. nih.gov This disruption of the WDR5-MLL interaction has been shown to reduce the proliferation of MYC-driven cancer cells. osti.gov

| Compound | WDR5 Binding Affinity (Ki, nM) | HMT Inhibition (IC50, nM) | Anti-proliferative Activity (GI50, nM in MV4:11 cells) | Reference |

|---|---|---|---|---|

| Compound 2 | 1.5 | 43 | >5000 | nih.gov |

| Compound 15 | 0.12 | - | 30 | nih.gov |

| Compound 16 | 0.08 | - | 20 | nih.gov |

Kinase Inhibition Profiles, exemplified by Epidermal Growth Factor Receptor (EGFR)

While direct inhibition of Epidermal Growth Factor Receptor (EGFR) by 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one is not extensively documented, related heterocyclic scaffolds, particularly quinazolines and isoquinolines, are well-established as EGFR kinase inhibitors. nih.govrsc.org These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways that regulate cell proliferation, survival, and differentiation. nih.gov

A series of isoquinoline-tethered quinazoline (B50416) derivatives has been synthesized and shown to possess enhanced inhibitory activity against HER2, a member of the EGFR family, with improved selectivity over EGFR. nih.govrsc.org For instance, certain furan (B31954) and triazole-containing derivatives demonstrated potent inhibition of HER2 kinase activity with IC50 values in the nanomolar range, exceeding the potency of the established drug lapatinib (B449). nih.gov These findings suggest that the isoquinoline (B145761) scaffold can be a valuable component in the design of selective kinase inhibitors. The inhibitory potential of the specific this compound structure against EGFR would require direct experimental evaluation.

| Compound Series | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Isoquinoline-tethered quinazolines (e.g., compound 14f) | HER2 | <10 | nih.gov |

| Isoquinoline-tethered quinazolines (e.g., compound 14f) | EGFR | ~100 | nih.gov |

| Lapatinib (Reference) | HER2 | ~10 | nih.gov |

| Lapatinib (Reference) | EGFR | ~10 | nih.gov |

Analysis of Cellular Pathway Perturbation by Dihydroisoquinolinone Derivatives

The interaction of dihydroisoquinolinone derivatives with their molecular targets translates into significant perturbations of cellular pathways, ultimately leading to the observed biological effects such as anticancer activity.

Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Progression Modulation

A key mechanism by which dihydroisoquinolinone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. The inhibition of PARP1 and the disruption of the WDR5-MLL1 complex can both trigger apoptotic pathways. PARP1 inhibition leads to an accumulation of DNA damage, which can activate p53-dependent apoptosis. nih.gov Similarly, WDR5 inhibition has been shown to cause displacement of WDR5 from chromatin, leading to decreased expression of ribosome protein genes, induction of nucleolar stress, and subsequent p53-dependent apoptosis. nih.gov

Studies on related isoquinoline and quinazolinone derivatives have provided further evidence for their pro-apoptotic activity. For example, certain isoquinoline derivatives have been shown to induce apoptosis in ovarian cancer cells by downregulating Inhibitor of Apoptosis Proteins (IAPs) such as XIAP and cIAP-1. researchgate.net The induction of apoptosis is often confirmed by techniques such as Annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. kumc.eduqmul.ac.uk

In addition to inducing apoptosis, dihydroisoquinolinone derivatives can also modulate the cell cycle. Flow cytometry analysis is a common method to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). plos.org Studies on benzimidazoleisoquinolinone derivatives have demonstrated their ability to cause cell cycle arrest, for instance at the G2/M phase, in human breast cancer cells. researchgate.net

Effects on Cellular Migration, Invasion, and Metastasis

The metastatic spread of cancer cells is a major cause of mortality, and it involves complex processes of cell migration and invasion. nih.gov Dihydroisoquinolinone derivatives have shown potential in inhibiting these processes. The inhibition of key signaling pathways by these compounds can impact the cellular machinery responsible for cell motility.

Assays such as the wound healing (or scratch) assay and the transwell migration assay are standard methods to evaluate the effects of compounds on cell migration and invasion. nih.govnih.gov In a wound healing assay, a gap is created in a confluent cell monolayer, and the rate of closure of this "wound" is monitored in the presence and absence of the test compound. nih.gov The transwell assay measures the ability of cells to migrate through a porous membrane, sometimes coated with an extracellular matrix to simulate invasion. nih.gov Research on quinazolinone derivatives has demonstrated their ability to inhibit wound healing in cancer cell lines. While direct evidence for this compound is pending, the established anti-migratory and anti-invasive properties of the broader class of related heterocyclic compounds suggest a promising avenue for further investigation.

Elucidation of Structure-Mechanism Relationships and Detailed Binding Mode Analysis

The investigation into the bioactivity of dihydroisoquinolinone derivatives, including this compound, is deeply rooted in understanding the relationship between their chemical structure and their mechanism of action at a molecular level. The elucidation of these structure-mechanism relationships (SMRs) is critical for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. This involves a combination of techniques, including structure-activity relationship (SAR) studies, X-ray crystallography, and computational modeling, to reveal how these compounds interact with their biological targets. rsc.org

Detailed research into various dihydroisoquinolinone analogs has provided significant insights into their binding modes and the structural features that govern their inhibitory activities against different molecular targets.

Binding to Protein-Protein Interaction Interfaces: MDM2 Inhibitors

A significant breakthrough in understanding the potential of the dihydroisoquinolinone scaffold was the discovery of its derivatives as potent inhibitors of the p53-MDM2 protein-protein interaction, a key therapeutic target in oncology. nih.gov An initial hit identified through virtual screening was systematically modified, leading to the development of a low nanomolar inhibitor with significant cellular activity. nih.gov

A pivotal moment in this research was the successful co-crystallization of a dihydroisoquinolinone analog with the MDM2 protein. The resulting X-ray structure revealed a completely new and unprecedented binding mode for a p53-MDM2 inhibitor. nih.gov This discovery was crucial as it guided further derivatization efforts and opened a new avenue for designing inhibitors that occupy different pockets or interact with different residues compared to previously known inhibitors. nih.gov This highlights how detailed structural analysis can redefine the strategy for targeting challenging protein-protein interfaces.

Targeting Metalloenzymes: Carbonic Anhydrase Inhibition

The versatility of the dihydroisoquinolinone scaffold is further demonstrated by its application in the design of carbonic anhydrase (CA) inhibitors. nih.gov By incorporating a sulfonamide group—a key feature for CA inhibition—onto the isoquinoline framework, researchers developed a series of potent inhibitors against several human (h) CA isoforms. nih.gov

SAR studies revealed that the nature of substituents at the C-1 position of the isoquinoline ring plays a critical role in determining both the inhibitory potency and the selectivity against different CA isoforms (hCA I, II, IX, and XIV). nih.gov The research identified derivatives with nanomolar efficacy against the tumor-associated hCA IX and transmembrane hCA XIV, while showing lower affinity for the ubiquitous cytosolic isoforms hCA I and II. nih.gov

The binding mode was definitively confirmed through X-ray crystallography of a derivative in complex with hCA II, which showed the expected interactions between the sulfonamide group and the zinc ion in the enzyme's active site. nih.gov For the most active and selective inhibitors of hCA IX and hCA XIV, docking experiments were used to hypothesize the specific interactions within their catalytic binding sites, guiding future design. nih.gov

Table 1: Structure-Activity Relationship of Dihydroisoquinoline Sulfonamides as Carbonic Anhydrase Inhibitors This table is a representative summary based on findings that small substituents at the C-1 position control potency and selectivity. nih.gov Specific inhibitory constants (Ki) are illustrative.

| Compound | C-1 Substituent | hCA II Ki (nM) | hCA IX Ki (nM) | Selectivity (hCA II / hCA IX) |

|---|---|---|---|---|

| Derivative A | Methyl | 150 | 25 | 6 |

| Derivative B | Ethyl | 200 | 15 | 13.3 |

| Derivative C | Cyclopropyl | 500 | 10 | 50 |

| Derivative D | Phenyl | 50 | 80 | 0.625 |

Insights from 3D-QSAR and Other Targets

Further illustrating the analytical methods used to define structure-mechanism relationships, a three-dimensional quantitative structure-activity relationship (3D-QSAR) study was conducted on a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives with antioomycete activity. rsc.org Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the study revealed the structural necessities for bioactivity. rsc.org A key finding was the essential role of a C4-carboxyl group for potent inhibition. rsc.org These computational models provide a framework for understanding the steric and electrostatic fields around the molecule that are favorable for binding to the biological target, in this case, believed to be the membrane systems of the pathogen. rsc.org

Similarly, studies on tetrahydroisoquinoline-based inhibitors targeting Mycobacterium tuberculosis ATP synthase have shown that the nature of linking groups and the positioning of terminal aromatic rings are critical for target binding. nih.gov The research indicated that –CH2– or –CONH– linkers were more effective than –CO– or –COCH2– linkers, demonstrating that the flexibility and geometry of the entire molecule, not just the core scaffold, are crucial for effective interaction with the target enzyme. nih.gov

Collectively, these detailed analyses, combining chemical synthesis, biological assays, X-ray crystallography, and computational modeling, are essential for elucidating the precise molecular interactions that underpin the bioactivity of the dihydroisoquinolinone class of compounds.

Structure Activity Relationship Sar Studies and Lead Optimization for 6 Chloro 3,4 Dihydroisoquinolin 1 2h One Analogues

Comprehensive Analysis of the Impact of Substituents on Biological Potency, Selectivity, and Efficacy

The biological activity of derivatives based on the 3,4-dihydroisoquinolin-1(2H)-one core is intricately linked to the nature and position of various substituents. researchgate.netresearchgate.net Research has demonstrated that even minor chemical alterations can lead to significant changes in the pharmacological properties of these compounds.

Strategic modifications at the N-2, C-3, and C-4 positions of the dihydroisoquinolinone scaffold have been extensively explored to modulate biological activity.

N-2 Position: The nitrogen atom at position 2 is a common site for introducing diversity. In a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives, substitutions at this position were critical for their inhibitory activity against the AKR1C3 enzyme. japsonline.com The synthesis of various N-acyl derivatives of β-phenylethylamine followed by cyclization is a common strategy to produce diverse 3,4-dihydroisoquinoline (B110456) derivatives. nih.govmdpi.com

C-3 Position: The C-3 position has also been a focal point for modification. The introduction of an isopropyl group at C-3 in 1,3-disubstituted 3,4-dihydroisoquinolines was a key feature in a series of compounds evaluated for spasmolytic activity. mdpi.com

C-4 Position: The C-4 position is crucial for introducing structural complexity and influencing biological outcomes. In one study, a three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis revealed that a C4-carboxyl group was essential for the antioomycete activity of certain 3,4-dihydroisoquinolin-1(2H)-one derivatives. researchgate.netrsc.org Lipophilic aromatic insertions with electron-withdrawing groups like halogens at the C4 position were found to increase MDR reversal activity in related quinoline (B57606) structures. researchgate.net

Rational Design and Synthesis of Focused Compound Libraries for Systematic SAR Exploration

The development of focused compound libraries is a key strategy for systematically exploring the SAR of the 6-chloro-3,4-dihydroisoquinolin-1(2H)-one scaffold. nih.gov This approach allows for the methodical variation of substituents at key positions to identify optimal structural features for a desired biological activity. The synthesis of such libraries often employs versatile chemical reactions. For instance, the Castagnoli-Cushman reaction has been used to generate a library of 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold for screening against plant pathogens. researchgate.netrsc.org Similarly, multicomponent reactions have been utilized for the efficient, one-pot synthesis of diverse tetrahydroisoquinoline analogues. rsc.org These methods facilitate the rapid generation of a wide range of analogues for biological evaluation, accelerating the drug discovery process. kthmcollege.ac.inresearchgate.net

Application of Bioisosteric Replacements and Scaffold Hopping Strategies in Analog Design

Bioisosteric replacement and scaffold hopping are powerful medicinal chemistry strategies for optimizing lead compounds by modifying their core structures while retaining key pharmacophoric features. niper.gov.in

Bioisosteric Replacement: This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of improving the compound's biological properties. cambridgemedchemconsulting.comnih.gov For example, replacing a thiophene (B33073) ring, a potential toxicophore, with other rings like quinazolinone in a series of HIV-1 reverse transcriptase inhibitors is a classic example of bioisosteric replacement. nih.gov The replacement of a hydrogen atom with fluorine is a common monovalent bioisosteric substitution used to modulate metabolic stability and other properties. u-tokyo.ac.jp

Scaffold Hopping: This more drastic approach involves replacing the central core of a molecule with a chemically different scaffold that maintains a similar three-dimensional arrangement of key functional groups. niper.gov.in This strategy was successfully used to develop novel tubulin inhibitors by modifying a 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one lead compound. nih.gov The goal is to discover new chemical classes with improved properties, such as enhanced potency, better pharmacokinetics, or novel intellectual property. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is valuable for predicting the activity of newly designed compounds and for providing insights into the structural features that are important for bioactivity. nih.gov

For 3,4-dihydroisoquinolin-1(2H)-one derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. researchgate.netrsc.org These models have highlighted the importance of specific structural features, such as the necessity of a C4-carboxyl group for antioomycete activity. researchgate.netrsc.org A QSAR study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives identified key molecular descriptors that correlate with their inhibitory activity against the AKR1C3 enzyme, aiding in the optimization of these compounds as potential agents for prostate cancer. japsonline.com These predictive models are instrumental in rational drug design, helping to prioritize the synthesis of the most promising analogues. atlantis-press.com

Preclinical Pharmacological Evaluation and Efficacy Studies

In Vivo Efficacy Studies in Established Disease Models, including Xenograft Models for Anticancer Agents

There is no specific information available in the reviewed scientific literature regarding in vivo efficacy studies of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one in established disease models, including xenograft models for anticancer evaluation. While derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been synthesized and assessed for various biological activities, data on the in vivo performance of this exact chloro-substituted compound is not publicly documented. For instance, a study on other derivatives focused on their antioomycete activity, reporting in vivo preventive efficacy for a different analogue, compound I23. nih.govrsc.org

Pharmacokinetic Profiling and Disposition Studies of Active Analogues

Detailed pharmacokinetic profiling and disposition studies for this compound are not available in the public domain. Pharmacokinetic parameters, which include absorption, distribution, metabolism, and excretion (ADME), are crucial for the development of any potential therapeutic agent. While a study on chloro and nitro indolinone derivatives predicted pharmacokinetic properties using computational tools like SwissADME, this was for a different class of compounds. nih.gov Similarly, extensive pharmacological characterization, including some in vivo profiling, has been reported for more complex derivatives like LY3154207, which features a substituted 3,4-dihydroisoquinoline (B110456) core, but this data is not directly applicable to the simpler this compound. acs.org

Computational Chemistry and Molecular Modeling Studies of 6 Chloro 3,4 Dihydroisoquinolin 1 2h One

Molecular Docking and Ligand-Protein Interaction Analysis to Predict Binding Modes

Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its protein target.

For 6-chloro-3,4-dihydroisoquinolin-1(2H)-one, molecular docking studies would be employed to understand how it fits into the active site of a specific target protein. The process involves preparing the 3D structures of both the ligand and the protein. The chloro-substituted isoquinolinone is then computationally placed into the binding pocket of the receptor in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol, with lower values indicating a more favorable interaction. nih.gov

Analysis of the resulting docked poses reveals crucial ligand-protein interactions. For a molecule like this compound, these interactions would likely include:

Hydrogen Bonding: The lactam moiety contains a carbonyl oxygen and an N-H group, both of which are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site (e.g., with serine, threonine, or the peptide backbone).

Hydrophobic Interactions: The aromatic benzene (B151609) ring and the aliphatic dihydroisoquinoline core can form van der Waals and hydrophobic interactions with nonpolar residues like valine, leucine, and phenylalanine. nih.gov

Halogen Bonding: The chlorine atom at the 6-position can participate in halogen bonding, a specific noncovalent interaction with electron-rich atoms like oxygen or nitrogen, which can significantly contribute to binding affinity and selectivity.

Studies on similar isoquinoline (B145761) and quinoline (B57606) derivatives have successfully used docking to rationalize biological activity and predict binding modes. For instance, docking studies on isoquinoline-1,3-dione derivatives against cyclin-dependent kinase 4 (CDK4) helped elucidate the structure-activity relationship and guided the design of more potent inhibitors. bohrium.com Similarly, docking of quinoline derivatives has been used to predict binding to targets like the anticancer peptide CB1a and the Plasmodium LDH receptor. nih.gov These studies provide a blueprint for how docking can be applied to this compound to identify its potential biological targets and optimize its structure for improved binding.

| Parameter | Description | Example Value (Hypothetical) | Key Interacting Residues (Hypothetical) |

| Binding Affinity | Estimated free energy of binding. More negative values indicate stronger binding. | -8.5 kcal/mol | - |

| Hydrogen Bonds | Formed between the ligand's N-H/C=O groups and protein residues. | 2 | SER70, GLN123 |

| Hydrophobic Interactions | Involving the ligand's aromatic and aliphatic parts with nonpolar residues. | 4 | VAL73, PHE70, TRP93 |

| Halogen Bond | Interaction involving the chlorine atom at the C6 position. | 1 | ASP124 (carbonyl oxygen) |

Molecular Dynamics Simulations to Investigate Conformational Changes and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a predicted binding pose and understanding how the protein and ligand adapt to each other. frontiersin.orgtandfonline.com

Following a docking study of this compound with a target protein, the resulting complex would be subjected to an MD simulation. This involves placing the complex in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for every atom in the system over a set period, often ranging from nanoseconds to microseconds. nih.gov

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions. A stable, plateauing RMSD curve suggests that the complex has reached equilibrium and the ligand remains securely bound. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. High fluctuations in the binding site could indicate instability, while stable residues suggest they are important for anchoring the ligand.

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds over time, providing a quantitative measure of the stability of these key interactions. nih.gov

MD simulations on related lactam-containing inhibitors have been used to confirm the stability of enzyme-ligand complexes and understand the roles of specific residues in maintaining the binding. nih.govtandfonline.com For this compound, MD simulations could validate a docking prediction, reveal conformational changes in the protein upon binding, and provide a more accurate estimation of binding free energy, thus confirming its potential as a stable inhibitor. figshare.com

| Simulation Parameter | Description | Typical Result for a Stable Complex |

| Simulation Time | The duration of the molecular dynamics run. | 100-200 nanoseconds |

| RMSD of Ligand | Measures the stability of the ligand's position in the binding pocket. | Plateauing below 2.0 Å after initial equilibration. |

| RMSF of Active Site | Measures the flexibility of amino acids in the binding site. | Low fluctuations (< 1.5 Å) for key interacting residues. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | > 75% for critical H-bonds. |

Virtual Screening and Computational De Novo Design Approaches for Novel Ligands

Beyond analyzing a single compound, computational chemistry offers powerful strategies to discover novel molecules based on a known scaffold or target.

Virtual Screening is a technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound is identified as a "hit" compound, its structure can be used as a query in a similarity-based virtual screen to find commercially available or synthetically accessible analogs with potentially improved properties. nih.govmdpi.com Alternatively, in a structure-based virtual screen, the protein target's binding site is used as a filter to dock millions of compounds from a database, identifying new scaffolds that fit the site and could be even more potent than the original hit. nih.gov

Computational De Novo Design is an even more creative approach where novel molecules are built from scratch or by modifying an existing scaffold. biorxiv.orgresearchgate.netbiorxiv.org The this compound structure can serve as a core scaffold. De novo design algorithms can then intelligently add, remove, or substitute functional groups at various positions on the isoquinolinone ring. These modifications are guided by scoring functions that predict binding affinity, drug-likeness, and synthetic accessibility. plos.orgnih.gov This approach allows for the exploration of vast chemical space to design entirely new series of inhibitors optimized for a specific target, moving beyond simple modifications of a known compound. biorxiv.org Studies have shown that such scaffold-focused approaches can successfully identify novel and potent inhibitors. nih.govcapes.gov.br

| Computational Approach | Goal | Input | Output |

| Ligand-Based Virtual Screening | Find similar, potentially more active compounds. | Structure of this compound. | A ranked list of existing compounds from a database. |

| Structure-Based Virtual Screening | Find diverse compounds that fit the target's binding site. | 3D structure of the target protein. | A ranked list of diverse compounds from a database. |

| De Novo Design (Scaffold-based) | Design novel molecules with improved properties. | Scaffold of this compound and target structure. | A set of novel, computationally designed molecular structures. |

Future Perspectives and Research Directions in Dihydroisoquinolinone Research

Prospects for the Development of Novel Dihydroisoquinolinone-Based Therapeutic Agents

The dihydroisoquinolinone framework has proven to be a fertile ground for the discovery of new therapeutic agents targeting a range of diseases. Researchers have successfully developed derivatives with potent and selective activities against various pathological conditions, highlighting the significant potential for future drug development.

One promising avenue of research is in the field of oncology. Dihydroisoquinolinone derivatives have been identified as novel inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer development. Current time information in Washington, DC, US. By disrupting this interaction, these compounds can reactivate the tumor suppressor functions of p53, leading to cancer cell death. Current time information in Washington, DC, US. Starting from a hit identified through virtual screening, a derivatization program led to the development of a low nanomolar inhibitor of the p53-MDM2 interaction with significant cellular activity. Current time information in Washington, DC, US.

More recently, a novel dihydroisoquinolinone derivative has been discovered as a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). nih.gov This is particularly relevant for the treatment of hematologic malignancies, where CDK9 plays a crucial role in maintaining cancer cell survival. nih.gov The identified inhibitor was effective against both wild-type and a resistant mutant form of CDK9, demonstrating the potential to overcome clinical resistance. nih.gov

Beyond cancer, dihydroisoquinolinone derivatives have shown promise as anti-inflammatory agents. Certain derivatives have been found to be potent inhibitors of the Stimulator of Interferon Genes (STING) pathway, which is implicated in various autoimmune and autoinflammatory diseases. nih.gov One such inhibitor demonstrated robust in vivo efficacy in models of systemic inflammation and acute kidney injury. nih.gov

Furthermore, the dihydroisoquinolinone scaffold has been explored for its antimicrobial properties. A series of 2-aryl-6-chloro-3,4-dihydroisoquinolin-2-ium bromides, structurally related to "6-Chloro-3,4-dihydroisoquinolin-1(2H)-one", have been synthesized and shown to possess significant antifungal activity against various phytopathogenic fungi. nih.gov This suggests that the core structure, including the chloro-substitution, could be a valuable starting point for the development of new antifungal agents for agricultural or even clinical use.

Exploration of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action

A key area of future research will be the identification of novel biological targets for dihydroisoquinolinone derivatives and the detailed elucidation of their mechanisms of action. The diverse biological activities already observed suggest that this chemical scaffold can interact with a wide range of biomolecules.

The discovery of dihydroisoquinolinones as inhibitors of the p53-MDM2 interaction revealed an unprecedented binding mode for this class of inhibitors, highlighting the potential for discovering unique molecular interactions. Current time information in Washington, DC, US. X-ray co-crystal structures have been instrumental in understanding these interactions and guiding further derivatization efforts. Current time information in Washington, DC, US.

Similarly, the identification of a dihydroisoquinolinone derivative as a CDK9 inhibitor that can overcome resistance mutations underscores the importance of exploring the nuanced interactions between these compounds and their targets. nih.gov Understanding how these molecules bind to and modulate the activity of their targets at a molecular level is crucial for designing next-generation inhibitors with improved potency and selectivity.

The anti-inflammatory effects of STING-inhibiting dihydroisoquinolinones are thought to occur through covalent binding to the transmembrane domain of the STING protein. nih.gov Further investigation into this mechanism could lead to the development of highly specific and irreversible inhibitors for the treatment of inflammatory disorders.

While the antifungal activity of chloro-substituted dihydroisoquinolinium salts has been established, the precise molecular targets within the fungal cells remain to be fully elucidated. nih.gov Future research should focus on identifying these targets to understand the mechanism of antifungal action and to rationally design more effective and less toxic antifungal agents.

Integration of Advanced Synthetic Technologies for Efficient Derivative Synthesis and Diversification

The efficient synthesis and diversification of dihydroisoquinolinone derivatives are critical for exploring their full therapeutic potential. Modern synthetic organic chemistry offers a plethora of advanced technologies that can be integrated into the drug discovery process.

Recent reviews have highlighted a variety of innovative synthetic methodologies for the construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. researchgate.net These include metal-catalyzed reactions, multicomponent reactions, and domino one-pot protocols. researchgate.net For instance, rhodium-catalyzed intramolecular amidoarylations and C-H bond functionalization have proven to be effective methods for synthesizing these compounds. researchgate.net

The Bischler-Napieralski reaction is a classical and commonly used strategy for the synthesis of 3,4-dihydroisoquinoline (B110456) derivatives. rsc.org This reaction involves the cyclization of an N-acyl derivative of a β-phenylethylamine in the presence of a dehydrating agent. rsc.org Microwave-assisted variations of this reaction have been developed to accelerate the synthesis of dihydroisoquinoline libraries.

Furthermore, the preparation and subsequent activation of isoquinolin-1(2H)-ones have been demonstrated as a practical and efficient route to generate libraries of C1- and C4-substituted isoquinoline (B145761) analogues. rsc.org These advanced synthetic strategies allow for the rapid generation of a diverse range of derivatives, which is essential for comprehensive structure-activity relationship (SAR) studies and the identification of lead compounds with optimal pharmacological properties.

Translational Challenges and Opportunities for Clinical Advancement of Dihydroisoquinolinone Candidates

The path from a promising preclinical candidate to a clinically approved drug is fraught with challenges. For dihydroisoquinolinone-based therapeutic candidates, these challenges are likely to be similar to those faced by other novel targeted therapies, such as PARP inhibitors and kinase inhibitors. nih.govnih.govmdpi.comscispace.comsciopen.commdpi.com

A major translational hurdle for any new class of therapeutic agents is the potential for the development of resistance. nih.govmdpi.com In the context of oncology, tumors can develop resistance to targeted therapies through various mechanisms, including mutations in the drug target that prevent inhibitor binding or the activation of alternative signaling pathways. nih.gov For dihydroisoquinolinone-based anticancer agents, it will be crucial to anticipate and understand these resistance mechanisms.

A significant opportunity lies in the development of predictive biomarkers to identify patients who are most likely to respond to a particular dihydroisoquinolinone therapy. patentdigest.org For PARP inhibitors, mutations in BRCA1/2 genes are well-established biomarkers of sensitivity. patentdigest.org Similar biomarker strategies will need to be developed for dihydroisoquinolinone-based drugs. This could involve identifying specific genetic mutations, protein expression levels, or other molecular signatures that correlate with drug efficacy. nih.govnih.gov

Combination therapies represent another key opportunity to enhance the efficacy of dihydroisoquinolinone-based agents and to overcome resistance. mdpi.com Combining a dihydroisoquinolinone with other targeted therapies or with conventional chemotherapy could lead to synergistic effects and more durable clinical responses. mdpi.com Preclinical studies combining PARP inhibitors with agents targeting other DNA damage response proteins have shown promise. mdpi.com

Finally, navigating the regulatory landscape presents both challenges and opportunities. Early engagement with regulatory agencies is crucial to discuss the clinical development plan, including the design of clinical trials and the validation of biomarkers. nih.gov The development of novel therapeutic modalities often requires innovative clinical trial designs and endpoints to demonstrate clinical benefit effectively.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield?

Synthesis typically involves cyclization of substituted benzamides or reduction/oxidation of pre-functionalized isoquinoline precursors. For example:

- Cyclization : Use precursors like 6-chloro-1,2,3,4-tetrahydroisoquinoline with oxidizing agents (e.g., KMnO₄) under acidic conditions to form the ketone moiety .

- Substitution : Introduce chlorine via electrophilic aromatic substitution using Cl₂ or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Yields depend on stoichiometry, solvent polarity, and temperature. Excess reagents or prolonged reaction times may lead to side products like over-oxidized quinoline derivatives .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic signals: δ 3.05–3.20 (m, 2H, CH₂), δ 4.15–4.30 (m, 2H, CH₂), and δ 7.35–7.55 (aromatic protons) .

- HRMS : Confirm molecular weight (C₉H₈ClNO, [M+H]⁺ calcd. 182.0265) with <5 ppm error .

- X-ray crystallography : Resolves hydrogen bonding (e.g., C=O···H-N interactions) and dihedral angles, critical for understanding conformational stability .

Q. What safety precautions are essential when handling this compound?

- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

- Protocols : Use fume hoods, nitrile gloves, and PPE. Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Functional group variation : Synthesize analogs with substituents at positions 3, 4, or 6 (e.g., methyl, methoxy, or nitro groups) .

- Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .

- Data analysis : Compare IC₅₀ values and correlate with electronic (Hammett σ) or steric (Taft ES) parameters .

Q. How should researchers address contradictions in biological activity data across studies?

- Statistical validation : Apply one-way ANOVA with post-hoc tests (e.g., Fisher’s LSD) to assess significance of variations in IC₅₀ or EC₅₀ values .

- Experimental replication : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) to minimize variability .

Q. What computational tools are suitable for predicting interactions with biological targets?

Q. How can mechanistic studies elucidate the compound’s mode of action?

Q. What strategies optimize the synthesis of novel derivatives with enhanced solubility?

- Polar substituents : Introduce -OH, -COOH, or PEG chains at position 3 or 4 to improve aqueous solubility .

- Salt formation : React with HCl or sodium bicarbonate to generate hydrochloride or sodium salts .

Q. How can analytical methods for quantifying this compound in complex matrices be validated?

- HPLC validation : Optimize mobile phase (acetonitrile/0.1% TFA) and column (C18) for resolution (R > 1.5) .

- Cross-lab calibration : Share reference standards between labs to ensure inter-laboratory reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.